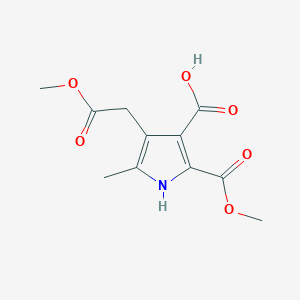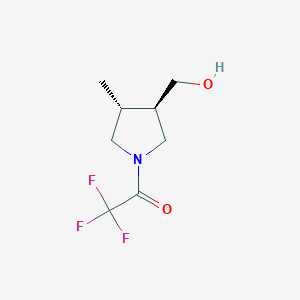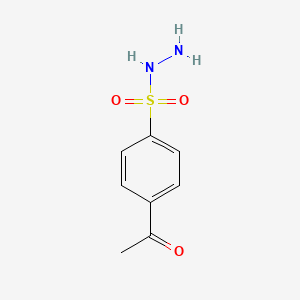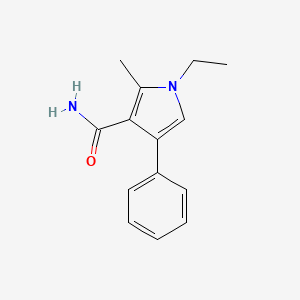![molecular formula C7H6Cl2N2 B12868045 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12868045.png)
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at the 6 and 7 positions of the pyridine ring enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with a suitable pyrrole derivative in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridine ring or to reduce any oxidized functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Products include reduced derivatives with modified pyridine rings or reduced functional groups.
Applications De Recherche Scientifique
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It serves as a tool for studying biological processes and interactions, particularly those involving heterocyclic compounds.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules with desired properties.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms can enhance binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: This compound is similar but has only one chlorine atom, which may affect its reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen atoms and the presence of additional rings.
Uniqueness
6,7-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of two chlorine atoms at specific positions, which enhances its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C7H6Cl2N2 |
|---|---|
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
6,7-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-6-4(1-2-10-6)3-11-7(5)9/h3,10H,1-2H2 |
Clé InChI |
PZBFYFZWXVZYJE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(C(=NC=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)





![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)



